2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Overview
Description
2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a nitropyridine derivative . It has a planar structure of the Cs point group symmetry . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
2-chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is 202.6 . It is a solid at room temperature . The melting point is 78-80 °C .Scientific Research Applications
Oxidative Methylamination of Nitropyridines : This compound undergoes dehydro-methylamination in a solution of potassium permanganate in liquid methylamine, highlighting its utility in specific chemical transformations (Szpakiewicz & Wolniak, 1999).
Synthesis and Structural Analysis : It has been synthesized for structural analysis using X-ray, IR, NMR, and electronic spectroscopy, indicating its significance in the study of molecular structure and properties (Jukić et al., 2010).
Malonations of Substituted Nitropyridines : This research discusses the reactivity of the methoxyl groups in compounds like 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, especially in reactions like malonation and rearrangement to N-methylpyridone (Gruber, 1953).
Vibrational, Electronic, and NMR Analyses : Studies have focused on the molecular structures, vibrational wavenumbers, atomic charges, and electronic properties of similar compounds, which helps in understanding the reactivity and stability of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine (Velraj, Soundharam, & Sridevi, 2015).
Method for p-Methoxybenzylation : This compound is used in the synthesis of 2-(4-Methoxybenzyloxy)-3-nitropyridine, which reacts with hydroxy groups to produce corresponding ethers, demonstrating its utility in organic synthesis (Nakano et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-methoxy-6-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNSXSSJRAACCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441724 | |
Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |
CAS RN |
179056-94-1 | |
Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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